molecular formula C10H13F3N2O3S B6171815 tert-butyl N-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]carbamate CAS No. 2567504-28-1

tert-butyl N-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]carbamate

Cat. No. B6171815
CAS RN: 2567504-28-1
M. Wt: 298.3
InChI Key:
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Description

Tert-butyl N-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]carbamate, also known as TB-TFEC, is a novel compound with a variety of applications in organic synthesis and medicinal chemistry. It is a colorless, crystalline solid that is soluble in water and organic solvents. TB-TFEC is a versatile reagent with several advantages over other reagents, such as its high reactivity, low toxicity, and low cost.

Mechanism of Action

Tert-butyl N-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]carbamate acts as a nucleophile, attacking electrophilic centers in organic molecules to form covalent bonds. It can also act as a leaving group, allowing the formation of new covalent bonds.
Biochemical and Physiological Effects
tert-butyl N-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]carbamate has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes, the inhibition of cancer cell growth, and the inhibition of bacterial growth. It has also been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]carbamate has several advantages for laboratory experiments, including its high reactivity, low toxicity, and low cost. It also has a wide range of solubility, allowing for the synthesis of a variety of compounds. However, it is important to note that tert-butyl N-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]carbamate is a volatile compound, and care must be taken to ensure that it is handled and stored properly.

Future Directions

The potential applications of tert-butyl N-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]carbamate are still being explored. Possible future directions include the development of new synthetic methods using tert-butyl N-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]carbamate, the use of tert-butyl N-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]carbamate in the synthesis of novel compounds, and the use of tert-butyl N-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]carbamate in drug discovery and development. Additionally, further research into the biochemical and physiological effects of tert-butyl N-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]carbamate may reveal new therapeutic applications.

Synthesis Methods

Tert-butyl N-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]carbamate can be synthesized by reacting tert-butyl bromide with 2,2,2-trifluoroethoxy-1,3-thiazol-5-ylcarbamate in the presence of a base, such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen, and the product is isolated by crystallization.

Scientific Research Applications

Tert-butyl N-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]carbamate has been used in a variety of scientific research applications, such as the synthesis of novel compounds, the synthesis of drug metabolites, and the synthesis of other organic compounds. It has also been used in the synthesis of peptides and proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]carbamate involves the reaction of tert-butyl carbamate with 2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).", "Starting Materials": [ "tert-butyl carbamate", "2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-amine", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in a suitable solvent such as dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir for 10-15 minutes.", "Step 3: Add 2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-amine to the reaction mixture and stir for 12-24 hours at room temperature.", "Step 4: Purify the product by column chromatography using a suitable solvent system such as ethyl acetate/hexanes.", "Step 5: Characterize the product using spectroscopic techniques such as NMR and mass spectrometry." ] }

CAS RN

2567504-28-1

Product Name

tert-butyl N-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]carbamate

Molecular Formula

C10H13F3N2O3S

Molecular Weight

298.3

Purity

95

Origin of Product

United States

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